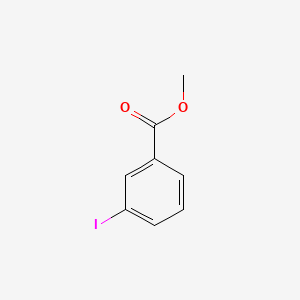

Methyl 3-iodobenzoate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34639. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

methyl 3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXOIGSBRLCOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060689 | |

| Record name | Benzoic acid, 3-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-91-7 | |

| Record name | Methyl 3-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-iodo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-iodobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-iodo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-iodobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSC7QU45T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 3-iodobenzoate (CAS 618-91-7): A Technical Guide for Researchers

An In-depth Whitepaper on a Key Synthetic Building Block for Pharmaceutical and Materials Science Research

Methyl 3-iodobenzoate (B1234465) is an aromatic ester compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring an iodine atom and a methyl ester group on a benzene (B151609) ring, makes it a valuable precursor for the construction of more complex molecules through various cross-coupling reactions. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Physicochemical and Spectroscopic Data

The fundamental properties of Methyl 3-iodobenzoate are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.

Physicochemical Properties

Quantitative physical and chemical data for this compound are presented in Table 1. Note the variation in reported melting points, which may be due to different polymorphic forms or measurement conditions.

| Property | Value | Source(s) |

| CAS Number | 618-91-7 | [1] |

| Molecular Formula | C₈H₇IO₂ | [2][3] |

| Molecular Weight | 262.04 g/mol | [2][1] |

| Appearance | Solid, ranging from beige to pale yellow or white | [2][4] |

| Melting Point | 46-50 °C; 52-55 °C; 113-115 °C | [3] |

| Boiling Point | 284.4 ± 23.0 °C at 760 mmHg | [3] |

| Density | 1.8 ± 0.1 g/cm³ | [3] |

| LogP | 3.31 | [3] |

Spectroscopic Profile

Spectroscopic data is critical for the identification and quality control of this compound. The expected and reported spectral characteristics are detailed in Table 2.

| Spectroscopy | Data |

| ¹H NMR | (300MHz, CDCl₃): δ 8.34 (s, 1H), 7.97 (d, J=7.5Hz, 1H), 7.85 (d, J=7.2Hz, 1H), 7.15 (td, J₁=7.8Hz, J₂=2.7Hz, 1H), 3.89 (s, 3H).[4] |

| ¹³C NMR | Predicted values based on substituent effects: δ ~165 (C=O), ~142 (C-H), ~138 (C-H), ~131 (C-CO), ~129 (C-H), ~94 (C-I), ~52 (-OCH₃). |

| IR (Infrared) | Expected characteristic peaks: ~3050-3100 cm⁻¹ (Aromatic C-H Stretch), ~2950 cm⁻¹ (Aliphatic C-H Stretch), ~1725 cm⁻¹ (C=O Ester Stretch), ~1570 cm⁻¹ (C=C Aromatic Stretch), ~1250 cm⁻¹ (C-O Ester Stretch), <600 cm⁻¹ (C-I Stretch). |

| Mass Spec. | GC-MS analysis shows a molecular ion peak (m/z) at 262.0, consistent with the calculated exact mass of 261.949066.[4] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

GHS Pictogram: GHS05 (Corrosion)[1]

-

Signal Word: Danger[1]

-

Hazard Statement: H318 - Causes serious eye damage.[1]

-

Precautionary Statements: P280 - Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Always handle this chemical in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[5]

Synthesis and Reactivity

This compound is a key intermediate whose utility stems from the reactivity of its aryl iodide group in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Synthesis via Fischer Esterification

A common and straightforward method for preparing this compound is the Fischer esterification of 3-iodobenzoic acid.

Caption: Synthesis of this compound via Fischer Esterification.

Role in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly susceptible to oxidative addition by palladium(0) catalysts, initiating several powerful cross-coupling reactions. This makes it a preferred substrate for building complex molecular architectures, particularly in the synthesis of pharmaceuticals like non-steroidal anti-inflammatory drugs (NSAIDs) and functional organic materials.[6][7] Key reactions include:

-

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a biaryl structure.[8][9]

-

Sonogashira Coupling: Reaction with a terminal alkyne to create an aryl alkyne.

-

Heck Coupling: Reaction with an alkene to form a substituted alkene.[10]

References

- 1. This compound | C8H7IO2 | CID 69258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 618-91-7 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. This compound(618-91-7) IR Spectrum [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

An In-depth Technical Guide to the Physical Characteristics of Methyl 3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-iodobenzoate (B1234465) is an important aromatic ester derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. A thorough understanding of its physical characteristics is paramount for its effective use in research and development, ensuring reproducibility of experimental results and informing purification and handling procedures. This technical guide provides a comprehensive overview of the key physical and spectroscopic properties of Methyl 3-iodobenzoate, complete with detailed experimental protocols and logical workflows.

Core Physical and Chemical Properties

This compound is a solid at room temperature, with a pale yellow to yellow-brown crystalline appearance. Its core identifying information and physical properties are summarized in the table below. It is important to note that variations in reported melting points exist in the literature, which may be attributable to differences in sample purity and the methodology used for determination.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | Benzoic acid, 3-iodo-, methyl ester; Methyl m-iodobenzoate | [2] |

| CAS Number | 618-91-7 | [3] |

| Molecular Formula | C₈H₇IO₂ | [2][3] |

| Molecular Weight | 262.04 g/mol | [2][3] |

| Melting Point | 46-50 °C; 54 °C; 54.5 °C; 113-115 °C | [3] |

| Boiling Point | 277 °C (rough estimate) | N/A |

| Density | 1.7835 g/cm³ (estimate) | N/A |

| Solubility | Insoluble in water; Soluble in ether, benzene (B151609) & alcohol (inferred from isomers).[4] Based on the behavior of structurally similar compounds like methyl benzoate, it is expected to be soluble in common organic solvents such as ethanol, methanol, diethyl ether, and carbon tetrachloride, and slightly soluble in water.[5] | [4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following tables summarize the key spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source(s) |

| 8.34 | s | - | Ar-H | [6] |

| 7.97 | d | 7.5 | Ar-H | [6] |

| 7.85 | d | 7.2 | Ar-H | [6] |

| 7.15 | td | J₁=7.8, J₂=2.7 | Ar-H | [6] |

| 3.89 | s | - | -OCH₃ | [6] |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

IR (Infrared) Spectroscopy Data

An IR spectrum for this compound is available, however, specific peak assignments were not found in the search results. General expected absorptions for a compound of this structure would include:

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (methyl) |

| ~1720 | C=O stretch (ester) |

| ~1600, ~1450 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (ester) |

MS (Mass Spectrometry) Data

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

| m/z | Assignment | Source(s) |

| 262.0 | [M]⁺ (Molecular Ion) | [6] |

Experimental Protocols

The following are detailed methodologies for the determination of the key physical characteristics of this compound.

Determination of Melting Point (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered.[7] The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.[8] The tube is then tapped gently to ensure the sample is tightly packed.[8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath (e.g., mineral oil in a Thiele tube) or the heating block of a digital apparatus.

-

Heating: The sample is heated gradually, with a heating rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[7] The melting point range is reported as T₁ - T₂.

Determination of Boiling Point (Micro Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath) or heating block

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: A few drops of molten this compound are placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[9]

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath.[9]

-

Heating: The bath is heated slowly and steadily.[9]

-

Observation: As the liquid heats, air trapped in the capillary tube will expand and bubble out. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. Heating is then discontinued.

-

Boiling Point Determination: The liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[10]

Determination of Density (Pycnometer Method)

Principle: Density is defined as the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Mass of Empty Pycnometer: The clean and dry pycnometer is weighed accurately (m₁).

-

Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and weighed (m₂). The volume of the pycnometer can be calculated using the density of water at that temperature.

-

Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and filled with molten this compound at the same temperature and weighed (m₃).

-

Calculation: The density (ρ) of this compound is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Logical Workflow for Physical Characterization

The following diagram illustrates the logical workflow for the comprehensive physical characterization of a synthesized or procured sample of this compound.

Caption: Workflow for the physical and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed overview of the essential physical characteristics of this compound. The tabulated data, coupled with the outlined experimental protocols, offers a valuable resource for researchers, scientists, and drug development professionals. Accurate determination and understanding of these properties are fundamental for the successful application of this compound in synthetic chemistry and materials science. It is recommended that users of this compound verify its identity and purity using the spectroscopic and physical methods described herein before its use in critical applications.

References

- 1. This compound | C8H7IO2 | CID 69258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bangchemicals.com [bangchemicals.com]

- 3. This compound 97 618-91-7 [sigmaaldrich.com]

- 4. Methyl 4-iodobenzoate(619-44-3) 1H NMR spectrum [chemicalbook.com]

- 5. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 618-91-7 [amp.chemicalbook.com]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Methyl 3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 3-iodobenzoate (B1234465) from 3-iodobenzoic acid. The primary method detailed is the Fischer esterification, a reliable and well-established acid-catalyzed esterification reaction. This document offers detailed experimental protocols, quantitative data, and visualizations to support researchers in the successful synthesis and purification of this important chemical intermediate.

Reaction Overview: Fischer-Speier Esterification

The synthesis of methyl 3-iodobenzoate from 3-iodobenzoic acid is most commonly achieved through Fischer-Speier esterification. This reaction involves the treatment of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is used, and the reaction is typically heated to reflux.

The general mechanism for the Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound, based on typical Fischer esterification procedures for analogous aromatic carboxylic acids.

Table 1: Reagent and Reactant Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 185-187 | - |

| Methanol (B129727) | CH₄O | 32.04 | -97.6 | 64.7 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 10 | 337 |

| This compound | C₈H₇IO₂ | 262.04 | 46-50 | - |

Table 2: Typical Reaction Parameters for Fischer Esterification

| Parameter | Value/Description |

| Reactants | |

| 3-Iodobenzoic Acid | 1.0 equivalent |

| Methanol | Excess (serves as solvent and reagent) |

| Catalyst | |

| Concentrated Sulfuric Acid | Catalytic amount (e.g., 0.1-0.2 equivalents) |

| Reaction Conditions | |

| Temperature | Reflux (boiling point of methanol, ~65 °C) |

| Reaction Time | 1 - 4 hours (monitored by TLC) |

| Work-up & Purification | |

| Quenching | Poured into ice-water |

| Neutralization | Saturated sodium bicarbonate solution |

| Extraction | Diethyl ether or Dichloromethane (B109758) |

| Drying Agent | Anhydrous sodium sulfate (B86663) or magnesium sulfate |

| Purification | Recrystallization or column chromatography |

| Expected Yield | 80-95% (based on analogous reactions) |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification, adapted from established methods for similar substrates.

Materials and Equipment:

-

3-Iodobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Diethyl ether (or dichloromethane)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus (e.g., silica (B1680970) gel plates, developing chamber, UV lamp)

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-iodobenzoic acid (1.0 eq). To this, add an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature should be maintained at the boiling point of methanol (approximately 65 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To do this, take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on a silica gel TLC plate alongside a spot of the starting material. Develop the plate in an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The reaction is considered complete when the spot corresponding to the starting material has disappeared or significantly diminished. This typically takes 1-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water. This will cause the crude ester to precipitate if it is a solid, or to form an organic layer.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (2-3 times). Combine the organic extracts.

-

Neutralization: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as this may produce carbon dioxide gas, so vent the separatory funnel frequently. Wash the organic layer subsequently with water and then with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel if necessary to achieve high purity.

-

Characterization: Characterize the purified product by determining its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Visualizations

Signaling Pathway of Fischer Esterification

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Experimental Workflow

Caption: Experimental Workflow for the Synthesis of this compound.

Spectroscopic Analysis of Methyl 3-iodobenzoate: A Technical Guide

Introduction: Methyl 3-iodobenzoate (B1234465) (CAS No: 618-91-7) is an important aromatic ester and building block in organic synthesis, frequently utilized in the development of pharmaceutical compounds and complex molecular architectures. Accurate structural confirmation and purity assessment are critical for its application in research and drug development. This guide provides a comprehensive overview of the key spectroscopic data for Methyl 3-iodobenzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols.

Data Presentation: Spectroscopic Signatures

The following tables summarize the essential quantitative data derived from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| 8.34 | s (singlet) | - | H-2 |

| 7.97 | d (doublet) | 7.5 | H-4 |

| 7.85 | d (doublet) | 7.2 | H-6 |

| 7.15 | td (triplet of doublets) | J₁=7.8, J₂=2.7 | H-5 |

| 3.89 | s (singlet) | - | -OCH₃ |

| Data sourced from ChemicalBook.[1] |

Table 2: ¹³C NMR Spectroscopic Data Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~165 | C=O (Ester Carbonyl) |

| ~140 | C-4 |

| ~138 | C-6 |

| ~132 | C-1 |

| ~129 | C-5 |

| ~94 | C-3 (Carbon attached to Iodine) |

| ~52 | -OCH₃ |

| Note: Specific peak assignments are based on established chemical shift ranges and data from similar substituted methyl benzoates.[2][3] |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3040 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic (-CH₃) |

| ~1730 | C=O Stretch | Ester Carbonyl |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1300-1250 | C-O Stretch | Ester |

| < 600 | C-I Stretch | Aryl Iodide |

| Data based on characteristic absorption frequencies for the respective functional groups.[4][5][6] |

Table 4: Mass Spectrometry (MS) Data Ionization Method: Electron Impact (EI)

| m/z | Ion | Interpretation |

| 262 | [C₈H₇IO₂]⁺ | Molecular Ion (M⁺) |

| 231 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical |

| 203 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |

| The molecular ion peak corresponds to the molecular weight of the compound (262.04 g/mol ).[1] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a clean vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is around 4-5 cm.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Subsequently, acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required to achieve a good signal-to-noise ratio.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Place a small amount (approx. 10-20 mg) of solid this compound into a small test tube or vial.

-

Add a few drops of a volatile solvent with minimal IR absorption in key regions, such as methylene (B1212753) chloride or acetone, to completely dissolve the solid.

-

Using a pipette, carefully drop a small amount of the solution onto the surface of a polished salt plate (e.g., NaCl or KBr), which is transparent to IR radiation.[7]

-

Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.

-

Run the sample scan to obtain the infrared spectrum of the compound. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution by dissolving the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Perform a serial dilution of the stock solution with the same solvent to a final concentration in the range of 10-100 µg/mL.

-

If any precipitate is observed, the solution must be filtered to prevent blockages in the instrument's sample delivery lines.

-

Transfer the final diluted solution into a 2 mL mass spectrometry vial.

-

-

Data Acquisition (Electron Impact Ionization):

-

The sample is introduced into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.[8]

-

A high-energy beam of electrons bombards the gaseous molecules, causing the ejection of an electron to form a positively charged molecular ion (M⁺).[9]

-

These ions, along with any fragment ions formed from the breakdown of the molecular ion, are accelerated by an electric field.

-

The accelerated ions then pass through a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.

-

A detector measures the abundance of ions at each m/z value, generating the mass spectrum.

-

Visualization: Spectroscopic Analysis Workflow

The following diagram illustrates the generalized workflow for the structural characterization of an organic compound using multiple spectroscopic techniques.

References

- 1. This compound CAS#: 618-91-7 [amp.chemicalbook.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C8H7IO2 | CID 69258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 3-iodobenzoate (B1234465). It includes detailed data, experimental protocols, and visual representations to aid in the structural elucidation and analysis of this compound.

¹H and ¹³C NMR Spectral Data

The NMR spectra of methyl 3-iodobenzoate, recorded in deuterated chloroform (B151607) (CDCl₃), exhibit characteristic signals corresponding to the aromatic and methyl protons, as well as the carbon atoms of the benzene (B151609) ring and the ester group.

¹H NMR Spectrum

The ¹H NMR spectrum is characterized by signals in the aromatic region and a singlet for the methyl ester protons. The substitution pattern of the benzene ring leads to distinct multiplicities for the aromatic protons.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-2 | 8.34 | t | 1.5 |

| H-6 | 7.97 | dt | 7.8, 1.3 |

| H-4 | 7.85 | dt | 7.8, 1.5 |

| H-5 | 7.15 | t | 7.8 |

| -OCH₃ | 3.89 | s | - |

Note: The assignments are based on typical chemical shifts and coupling patterns for substituted benzene rings. The signal at 8.34 ppm, often reported as a singlet, is more accurately a narrow triplet due to meta coupling.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C=O | 165.5 |

| C-3 | 141.9 |

| C-1 | 138.6 |

| C-5 | 132.3 |

| C-6 | 130.1 |

| C-4 | 128.8 |

| C-2 | 94.2 |

| -OCH₃ | 52.4 |

Note: Assignments are based on established data for substituted methyl benzoates and predictive models. The carbon attached to the iodine (C-3) is significantly deshielded, while the carbonyl carbon (C=O) appears at the lowest field.

Experimental Protocols

Standard protocols for acquiring high-quality ¹H and ¹³C NMR spectra of this compound are outlined below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.0 ppm.

-

Dissolution: Gently vortex or shake the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

¹H NMR Spectroscopy

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

Spectral Width: 0-15 ppm.

-

Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, depending on the sample concentration.

-

Spectral Width: 0-220 ppm.

-

Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent signal (CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Visualizations

Molecular Structure and ¹H NMR Assignments

The following diagram illustrates the structure of this compound with the corresponding proton assignments for the ¹H NMR spectrum.

Caption: Structure of this compound with atom numbering.

NMR Experimental Workflow

The logical workflow for conducting an NMR experiment, from sample preparation to data analysis, is depicted in the following diagram.

Caption: General workflow for an NMR experiment.

Navigating the Solubility Landscape of Methyl 3-Iodobenzoate: A Technical Guide

For Immediate Release

Shanghai, China – December 21, 2025 – In the intricate world of pharmaceutical research and drug development, understanding the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 3-iodobenzoate (B1234465), a key building block in the synthesis of a variety of pharmaceutical compounds, presents a case study in the importance of solubility for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of methyl 3-iodobenzoate in common organic solvents, offering a valuable resource for researchers and scientists.

While specific quantitative solubility data for this compound is not extensively available in published literature, this guide consolidates the known qualitative information and provides a robust experimental framework for its determination. Based on the general principles of "like dissolves like," and the known characteristics of aryl halides, this compound is expected to be insoluble in water but soluble in a range of common organic solvents.[1][2] The polarity of the solvent and its ability to form intermolecular interactions with the solute are key determinants of solubility.

Quantitative Solubility Data

A thorough review of scientific databases and literature reveals a gap in specific quantitative data for the solubility of this compound. The following table has been structured to facilitate the recording of such data as it becomes available through experimental determination. Researchers are encouraged to utilize the experimental protocol outlined in this guide to populate this table for their specific applications.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Non-Polar Solvents | To be determined | To be determined | |||

| Hexane | C₆H₁₄ | 1.88 | 25 | To be determined | To be determined |

| Toluene | C₇H₈ | 2.38 | 25 | To be determined | To be determined |

| Diethyl Ether | (C₂H₅)₂O | 4.34 | 25 | To be determined | To be determined |

| Polar Aprotic Solvents | To be determined | To be determined | |||

| Dichloromethane | CH₂Cl₂ | 9.08 | 25 | To be determined | To be determined |

| Acetone | (CH₃)₂CO | 20.7 | 25 | To be determined | To be determined |

| Ethyl Acetate | CH₃COOC₂H₅ | 6.02 | 25 | To be determined | To be determined |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | 25 | To be determined | To be determined |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 25 | To be determined | To be determined |

| Polar Protic Solvents | To be determined | To be determined | |||

| Methanol | CH₃OH | 32.7 | 25 | To be determined | To be determined |

| Ethanol | C₂H₅OH | 24.5 | 25 | To be determined | To be determined |

Note: The qualitative solubility of the isomeric methyl 2-iodobenzoate (B1229623) has been reported as soluble in ether, benzene, and alcohol.[3]

Experimental Protocol for Solubility Determination

The following is a standardized gravimetric method for determining the solubility of this compound in a given organic solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (CAS: 618-91-7), analytical grade[4]

-

Selected organic solvent, HPLC grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a glass vial.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry volumetric flask.

-

Solvent Evaporation: Evaporate the solvent from the volumetric flask under reduced pressure or in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound (46-50 °C).[4][5][6]

-

Mass Determination: Once the solvent is completely evaporated and the flask has cooled to room temperature in a desiccator, weigh the flask containing the dissolved this compound.

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty flask from the final mass.

-

Determine the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used for evaporation (mL)) * 100

-

Calculate the molar solubility using the molecular weight of this compound (262.04 g/mol ).[4][5][6]

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

This structured approach, from initial qualitative screening to precise quantitative determination, ensures a thorough understanding of the solubility profile of this compound, enabling its effective use in research and development. The provided experimental protocol offers a reliable method for generating the much-needed quantitative data, which will undoubtedly aid in the advancement of pharmaceutical synthesis and formulation.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions, handling protocols, and emergency procedures for Methyl 3-iodobenzoate (B1234465). The information is intended to equip laboratory personnel with the knowledge required to handle this chemical compound safely.

Chemical Identification and Physical Properties

Methyl 3-iodobenzoate is an aromatic ester used as a building block in organic synthesis.[1] Its physical and chemical properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 618-91-7 | |

| Molecular Formula | C₈H₇IO₂ | |

| Molecular Weight | 262.04 g/mol | [2] |

| Appearance | Solid, Pale yellow or Yellow-brown crystals | [2] |

| Melting Point | 46-50 °C or 113-115 °C (literature values vary) | [2] |

| Boiling Point | ~284.4 °C at 760 mmHg | |

| Density | 1.8 g/cm³ | |

| Flash Point | ~125.8 °C | |

| Storage Temperature | Keep in dark place, Inert atmosphere, 2-8°C | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazard is the risk of serious eye damage.[3] Adherence to GHS guidelines is mandatory.

| GHS Classification | Information | Citation(s) |

| Pictogram |

| [3] |

| Signal Word | Danger | [3] |

| Hazard Statement (H-Code) | H318: Causes serious eye damage. | [3] |

| Precautionary Statements (P-Codes) | P280: Wear protective gloves/ eye protection/ face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Storage Class Code | 11: Combustible Solids | |

| WGK (Water Hazard Class) | WGK 2: Hazardous to water |

Experimental Protocols for Safe Handling

Safe handling requires a combination of appropriate engineering controls, personal protective equipment, and established procedures.

-

Ventilation: All work with this compound, both in solid and solution form, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][5]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4][5]

A risk assessment should always be performed, but the minimum required PPE includes:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6] The H318 classification makes this critical.

-

Skin Protection: Wear nitrile or neoprene gloves tested according to EN 374 for chemical resistance.[7] A lab coat must be worn at all times.

-

Respiratory Protection: For situations where dust may be generated outside of a fume hood, a NIOSH/MSHA approved N95 dust mask or equivalent respirator should be used.[3]

The following workflow outlines the standard procedure for safely handling solid this compound in a laboratory setting.

-

Store containers in a cool, dry, and well-ventilated area.[6][8]

-

Store in a dark place, under an inert atmosphere, and refrigerated at 2-8°C.[2]

-

Keep away from heat, sources of ignition, and incompatible materials such as strong bases and reducing agents.[8][9]

-

All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.

-

Do not dispose of the chemical down the drain or in general waste.

-

Disposal must be carried out by a licensed waste management service in accordance with all local, state, and federal regulations.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

| Exposure Route | First Aid Protocol | Citation(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.[4][6][8] | [4][6][8] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation persists.[6][8] | [6][8] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5][6][8] | [5][6][8] |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, rinse mouth and give 2-4 cupfuls of water. Get immediate medical attention.[5][6][8] | [5][6][8] |

-

Suitable Extinguishing Media: Use a water spray, dry chemical, carbon dioxide, or appropriate foam.[5][6]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

The following protocol should be followed for small spills of solid material in a controlled laboratory environment.

References

- 1. Photo-induced iodination of aryl halides under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 618-91-7 [amp.chemicalbook.com]

- 3. This compound 97 618-91-7 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

molecular structure and formula of Methyl 3-iodobenzoate

Abstract: This technical guide provides a comprehensive overview of Methyl 3-iodobenzoate (B1234465) (CAS No. 618-91-7), a key halogenated aromatic ester utilized in organic synthesis. The document details its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis via Fischer esterification, and a thorough analysis of its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). Furthermore, this guide explores its significant applications as a versatile intermediate in the fields of pharmaceutical research and drug development, particularly as a building block in the synthesis of complex molecules through cross-coupling reactions. This paper is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

Methyl 3-iodobenzoate is an organic compound characterized by a benzene (B151609) ring substituted with an iodine atom at the meta-position relative to a methyl ester group. Its molecular structure and key identifiers are fundamental to understanding its reactivity and applications.

Molecular Formula: C₈H₇IO₂[1]

Molecular Structure:

-

SMILES: COC(=O)c1cccc(I)c1

-

InChI Key: NPXOIGSBRLCOSD-UHFFFAOYSA-N

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 618-91-7 | [1][2] |

| Molecular Weight | 262.04 g/mol | [1] |

| Appearance | Pale yellow to yellow-brown solid/crystals | [1] |

| Melting Point | 46-50 °C | [1] |

| Boiling Point | 277 - 284.4 °C (at 760 mmHg) | [1] |

| Density | ~1.8 g/cm³ | [] |

| Solubility | Insoluble in water; Soluble in ether, benzene, alcohol | [4] |

Note on Melting Point: While most suppliers report a melting point in the 46-50 °C range, some literature values cite 113-115 °C. This higher value may correspond to the isomeric Methyl 4-iodobenzoate (B1621894) and should be considered with caution.

Experimental Protocols: Synthesis

This compound is most commonly synthesized via the Fischer esterification of 3-iodobenzoic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid.[1][4] This method is efficient, yielding the product in high purity.

Reaction: 3-Iodobenzoic Acid + Methanol → this compound + Water

Experimental Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-iodobenzoic acid (e.g., 50 g, 0.20 mol) in an excess of methanol (e.g., 300 mL).[1]

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL) to the solution.[1]

-

Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 24 hours. To drive the equilibrium towards the product, any water formed during the reaction can be removed. The volume of methanol should be maintained by replenishment as needed.[1]

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[1]

-

Purification: To the resulting residue, add diethyl ether (e.g., 600 mL) and stir the mixture overnight. This will induce the precipitation of the product.[1]

-

Isolation: Collect the white precipitate by vacuum filtration and wash the solid with cold water. Dry the product to afford pure this compound. A typical yield for this procedure is high, often around 97%.[1]

Spectroscopic Data and Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Assignment | Reference |

| 8.34 | s | 1H, Ar-H (Position 2) | [1] |

| 7.97 | d, J = 7.5 Hz | 1H, Ar-H (Position 6) | [1] |

| 7.85 | d, J = 7.2 Hz | 1H, Ar-H (Position 4) | [1] |

| 7.15 | td, J₁=7.8 Hz, J₂=2.7 Hz | 1H, Ar-H (Position 5) | [1] |

| 3.89 | s | 3H, -OCH₃ | [1] |

| Spectrum acquired in CDCl₃ at 300 MHz. |

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Based on data from analogous substituted methyl benzoates, the following chemical shifts are predicted.[5][6]

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~165-166 | C=O (Ester) |

| ~141 | Ar-C (Position 4) |

| ~138 | Ar-C (Position 6) |

| ~132 | Ar-C (Position 1) |

| ~129 | Ar-C (Position 5) |

| ~128 | Ar-C (Position 2) |

| ~94 | Ar-C (Position 3, C-I) |

| ~52 | -OCH₃ |

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Typical Range) | Vibration Mode | Functional Group | Reference(s) |

| 3100-3000 | C-H Stretch | Aromatic | [7] |

| 2960-2850 | C-H Stretch | -CH₃ (Methyl) | [7] |

| 1730-1715 | C=O Stretch | Ester | [7] |

| 1600-1450 | C=C Stretch | Aromatic Ring | [7] |

| 1300-1100 | C-O Stretch | Ester | [7] |

| 800-600 | C-I Stretch | Aryl Iodide | [7] |

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

| m/z Value | Interpretation | Reference |

| 262.0 | [M]⁺, Molecular ion peak (calculated and measured) | [1] |

| 231 | [M - OCH₃]⁺, Loss of the methoxy (B1213986) radical | |

| 203 | [M - COOCH₃]⁺, Loss of the carbomethoxy group | |

| 104 | [C₇H₄O]⁺, Fragment from cleavage of C-I bond | |

| 76 | [C₆H₄]⁺, Benzene ring fragment |

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. This feature makes it an important precursor in the synthesis of more complex molecules for pharmaceutical and materials science applications.[8]

-

Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure is incorporated into molecules designed for therapeutic areas such as oncology and infectious diseases.[4]

-

Cross-Coupling Reactions: The aryl iodide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

-

Chemical Probes: The compound and its derivatives are used to develop chemical probes to study biological systems. For instance, it has been used in the development of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), which are targets in metabolic diseases.

Visualizations

Caption: Fischer Esterification workflow for this compound.

References

- 1. This compound | 618-91-7 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 4. Synthesis of Berberine–Efflux Pump Inhibitor Hybrid Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound(618-91-7) 1H NMR [m.chemicalbook.com]

A Technical Guide to Methyl 3-iodobenzoate: Commercial Availability, Purity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-iodobenzoate (B1234465) is a key aromatic building block in organic synthesis, particularly valued in the pharmaceutical industry for its utility in carbon-carbon bond-forming reactions. This technical guide provides an in-depth overview of its commercial availability, typical purity specifications, and analytical methodologies for quality assessment. Furthermore, it details a representative experimental protocol for its purification by recrystallization and explores its application in drug discovery, primarily as a versatile coupling partner in palladium-catalyzed cross-coupling reactions.

Commercial Availability

Methyl 3-iodobenzoate is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered at a purity of 97% or higher. Pricing can vary based on the supplier, quantity, and purity grade.

| Supplier | Quoted Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 97% | 618-91-7 | C8H7IO2 | 262.04 |

| Fisher Scientific | - | 618-91-7 | C8H7IO2 | 262.04 |

| Wychem | - | 618-91-7 | C8H7IO2 | 262.04 |

| AB Enterprises | High-purity | 618-91-7 | C8H7IO2 | 262.04 |

| Alachem Co., Ltd. | ≥ 98% | 618-91-7 | C8H7IO2 | 262.04 |

| India Fine Chemicals | - | 618-91-7 | C8H7IO2 | 262.04 |

Purity and Quality Control

| Analytical Method | Typical Specification | Purpose |

| Gas Chromatography (GC) | ≥ 97.0% | To determine the area percentage purity and identify volatile impurities. |

| ¹H NMR Spectroscopy | Conforms to structure | To confirm the chemical structure and identify any structural isomers or proton-containing impurities. |

| Mass Spectrometry (MS) | Conforms to molecular weight | To confirm the molecular weight and fragmentation pattern. |

| Melting Point | 46-50 °C | To assess the purity of the solid-state material. A sharp melting point range indicates high purity. |

| Water Content (Karl Fischer) | ≤ 0.5% | To quantify the amount of residual water. |

Potential Impurities:

The primary impurities in commercially available this compound are likely to be residual starting materials from its synthesis, such as 3-iodobenzoic acid and methanol (B129727), or isomers like methyl 2-iodobenzoate (B1229623) and methyl 4-iodobenzoate.

Experimental Protocols

Purification by Recrystallization

This protocol describes a general method for the purification of this compound by recrystallization, adapted from a procedure for a structurally similar compound, methyl 3-nitrobenzoate.[1] The choice of solvent is critical for effective purification. Methanol is a suitable solvent for this purpose.

Materials:

-

Crude this compound

-

Methanol (reagent grade)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Place the crude this compound into an Erlenmeyer flask.

-

Add a minimal amount of methanol to the flask, just enough to create a slurry.

-

Gently heat the mixture with stirring.

-

Add small portions of hot methanol until the solid completely dissolves. Avoid adding an excess of solvent.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

As the solution cools, crystals of pure this compound will begin to form.

-

To maximize the yield, place the flask in an ice bath for approximately 30 minutes to induce further crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.

-

Dry the purified crystals under vacuum to remove residual solvent.

Analytical Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.

Applications in Drug Discovery

This compound is a valuable building block in drug discovery, primarily serving as a substrate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The iodo-substituent provides a reactive site for the formation of new carbon-carbon bonds, enabling the synthesis of complex molecular scaffolds.

Role in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl compounds, which are common motifs in many drug molecules. In this reaction, the iodine atom of this compound is replaced by an aryl, vinyl, or other organic group from a boronic acid or ester derivative.

The following diagram illustrates the catalytic cycle of a Suzuki-Miyaura coupling reaction involving this compound.

This versatility allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, a critical step in the drug discovery process. The ester functional group of this compound can be further modified post-coupling, for example, through hydrolysis to the corresponding carboxylic acid, providing a handle for amide bond formation and further diversification.

Conclusion

This compound is a commercially accessible and versatile reagent with significant applications in organic synthesis, particularly in the field of drug discovery. A thorough understanding of its commercial availability, purity profile, and appropriate handling and purification techniques is essential for researchers. Its utility in forming complex molecular architectures through well-established cross-coupling methodologies solidifies its importance as a valuable building block for the synthesis of novel therapeutic agents.

References

The Versatility of Methyl 3-iodobenzoate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-iodobenzoate (B1234465) has emerged as a pivotal building block in contemporary organic chemistry, offering a versatile platform for the construction of complex molecular architectures. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, where the iodo-substituent serves as an excellent leaving group for the formation of new carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth exploration of the applications of methyl 3-iodobenzoate in key organic transformations, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a favored substrate in a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. The general order of reactivity for halobenzoates in these transformations is I > Br > Cl > F, making iodo-substituted compounds like this compound highly efficient coupling partners.[1] This reactivity allows for milder reaction conditions and often results in higher yields compared to their bromo- or chloro-analogs.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures that are prevalent in pharmaceuticals and functional materials.[2] In this reaction, this compound is coupled with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Workflow for Suzuki-Miyaura Coupling:

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 6 | ~95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | ~92 |

| 3,5-Dimethylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | 8 | ~90 |

Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.

Detailed Experimental Protocol: Synthesis of Methyl 3-phenylbenzoate

To a flame-dried Schlenk flask are added this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base such as sodium carbonate (2.0 equiv).[1] The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (3 mol%), is then added.[1] A degassed solvent system, such as a mixture of toluene, ethanol, and water, is added via syringe. The reaction mixture is heated to 85°C with vigorous stirring and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford methyl 3-phenylbenzoate.

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the synthesis of substituted styrenes and other vinylated arenes.[3] this compound readily participates in this reaction with a variety of alkenes in the presence of a palladium catalyst and a base.

Catalytic Cycle of the Heck Reaction:

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 3-Iodobenzoate with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound, typically a boronic acid, and an organic halide or triflate has become indispensable in the synthesis of biaryls and other conjugated systems. These structural motifs are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials.

Methyl 3-iodobenzoate (B1234465) is a readily available and useful building block for the synthesis of 3-substituted biaryl compounds. The electron-withdrawing nature of the methyl ester group can influence the reactivity of the aryl iodide, and the ester functionality itself requires consideration when selecting reaction conditions to avoid hydrolysis. These application notes provide a detailed protocol for the Suzuki coupling of methyl 3-iodobenzoate with a range of boronic acids, offering a robust starting point for researchers. The included data summary and experimental workflow are designed to facilitate efficient reaction optimization and application in complex molecule synthesis.

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with various arylboronic acids is depicted below:

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes the reaction conditions and corresponding yields for the Suzuki coupling of this compound with a variety of boronic acids. These reactions were performed under standardized conditions to allow for a comparative analysis of the electronic and steric effects of the boronic acid coupling partner.

| Entry | Boronic Acid | Product | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Methyl [1,1'-biphenyl]-3-carboxylate | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 12 | 92 |

| 2 | 4-Tolylboronic acid | Methyl 4'-methyl-[1,1'-biphenyl]-3-carboxylate | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 12 | 95 |

| 3 | 4-Methoxyphenylboronic acid | Methyl 4'-methoxy-[1,1'-biphenyl]-3-carboxylate | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 14 | 89 |

| 4 | 4-Fluorophenylboronic acid | Methyl 4'-fluoro-[1,1'-biphenyl]-3-carboxylate | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 12 | 85 |

| 5 | Thiophen-3-ylboronic acid | Methyl 3-(thiophen-3-yl)benzoate | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 16 | 78 |

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

Toluene, anhydrous

-

Ethanol, anhydrous

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: To the flask, add a degassed 4:1:1 mixture of toluene, ethanol, and deionized water. The solvent should be added via syringe through a septum. The total solvent volume should be sufficient to ensure good stirring (typically a 0.1 to 0.5 M concentration of the limiting reagent).

-

Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (3 mol%) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Visualizations

Suzuki Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: Experimental workflow for the Suzuki coupling of this compound.

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reaction with Methyl 3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction is renowned for its versatility, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of methyl 3-iodobenzoate (B1234465) with various arylboronic acids. Methyl 3-iodobenzoate is a valuable building block, and its successful coupling leads to the formation of substituted methyl biphenyl-3-carboxylates, which are key intermediates in the synthesis of a range of biologically active molecules.

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. This document outlines several effective palladium catalyst systems and provides a detailed experimental protocol for a representative reaction.

Data Presentation: Comparison of Palladium Catalyst Systems

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the chosen catalytic system. The following table summarizes the performance of various palladium catalysts in the coupling of aryl iodides, including analogs of this compound, with arylboronic acids. This data provides a strong basis for catalyst selection and optimization.

| Catalyst System | Aryl Halide Substrate (Analog) | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ (3 mol%) | Methyl 4-iodobenzoate | Phenylboronic acid | Na₂CO₃ | DME/H₂O | 80 | 16 | 85-95 | [2] |

| PdCl₂(dppf) (3 mol%) | 1-Iodo-2,4,6-trimethylbenzene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 92 | [2] |

| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | 1-Iodo-2-methylbenzene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | Room Temp | 2 | 98 | [2] |

| Pd(PPh₃)₄ (5 mol%) | Methyl 2-bromobenzoate | 3-Acetylphenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | Good | [3] |

Note: The data presented is sourced from reactions with analogous substrates and serves as a strong guideline for the reaction of this compound. Yields are for isolated products and are representative. dppf = 1,1'-Bis(diphenylphosphino)ferrocene; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; DME = 1,2-Dimethoxyethane.

Visualizations